molecular formula C23H21N3O6 B7702178 3,4-dimethoxy-N'-[(Z)-(3-methoxy-4-propoxyphenyl)methylidene]benzohydrazide

3,4-dimethoxy-N'-[(Z)-(3-methoxy-4-propoxyphenyl)methylidene]benzohydrazide

Cat. No. B7702178
M. Wt: 435.4 g/mol
InChI Key: DHIXIAATNZEFIY-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N'-[(Z)-(3-methoxy-4-propoxyphenyl)methylidene]benzohydrazide, also known as DMPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMPH is a hydrazone derivative that has been synthesized through a series of chemical reactions.

Scientific Research Applications

3,4-dimethoxy-N'-[(Z)-(3-methoxy-4-propoxyphenyl)methylidene]benzohydrazide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Additionally, this compound has been studied for its potential applications in the field of organic electronics.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N'-[(Z)-(3-methoxy-4-propoxyphenyl)methylidene]benzohydrazide is not fully understood. However, studies have shown that this compound acts as an antioxidant and can scavenge free radicals. This compound has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can reduce oxidative stress and inflammation in the body. Additionally, this compound has been shown to have anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been shown to have neuroprotective effects and can protect against the damage caused by neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3,4-dimethoxy-N'-[(Z)-(3-methoxy-4-propoxyphenyl)methylidene]benzohydrazide is its versatility. This compound can be used in a wide range of scientific research applications, including cancer research, neurological research, and organic electronics. Additionally, this compound is relatively easy to synthesize in a laboratory setting. However, one of the major limitations of this compound is its stability. This compound is highly reactive and can degrade quickly under certain conditions.

Future Directions

There are several future directions for the study of 3,4-dimethoxy-N'-[(Z)-(3-methoxy-4-propoxyphenyl)methylidene]benzohydrazide. One of the major areas of research is in the development of this compound-based drugs for the treatment of cancer and neurological disorders. Additionally, there is a growing interest in the use of this compound in the field of organic electronics. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been studied extensively for its anti-cancer properties, neuroprotective effects, and potential applications in the field of organic electronics. While there are limitations to the use of this compound in laboratory experiments, its versatility and potential applications make it a promising area of research for the future.

Synthesis Methods

The synthesis of 3,4-dimethoxy-N'-[(Z)-(3-methoxy-4-propoxyphenyl)methylidene]benzohydrazide involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the condensation of 3-methoxy-4-propoxybenzaldehyde with 3,4-dimethoxybenzohydrazide in the presence of a catalyst. The resulting product is then subjected to further reactions to form this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

properties

IUPAC Name

3,4-dimethoxy-N-[(E)-[4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O6/c1-30-21-12-7-18(13-22(21)31-2)23(27)25-24-14-16-5-10-20(11-6-16)32-15-17-3-8-19(9-4-17)26(28)29/h3-14H,15H2,1-2H3,(H,25,27)/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIXIAATNZEFIY-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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